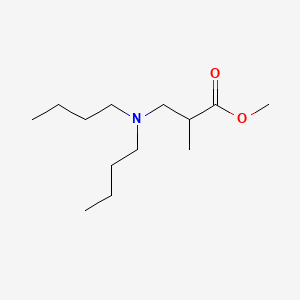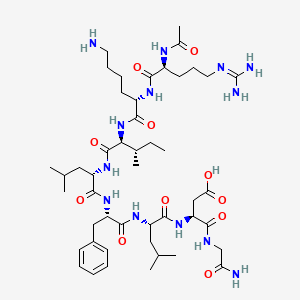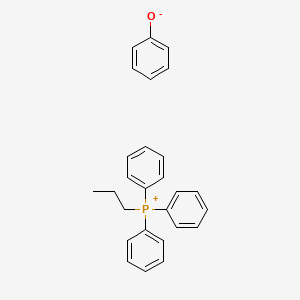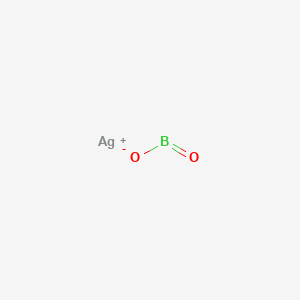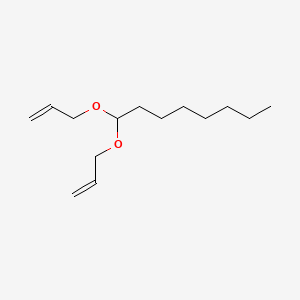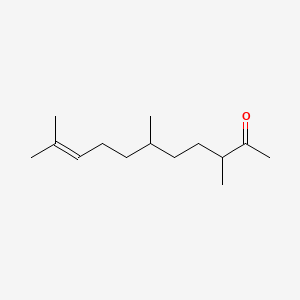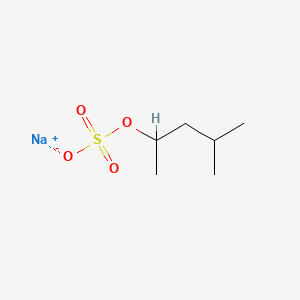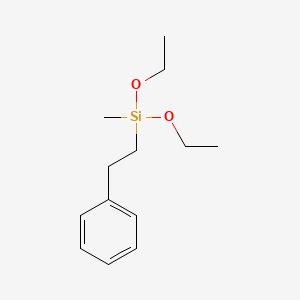
Alkenes, C10-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alkenes, C10-13, are a class of unsaturated hydrocarbons containing carbon-to-carbon double bonds. These compounds are characterized by having carbon chain lengths ranging from ten to thirteen atoms. Alkenes are known for their reactivity due to the presence of the double bond, which makes them valuable intermediates in various chemical processes.
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize alkenes is by dehydrating alcohols.
Dehydrohalogenation of Alkyl Halides: Alkenes can also be prepared by heating alkyl halides with alcoholic potassium hydroxide.
Industrial Production Methods:
Cracking of Petroleum: Industrially, alkenes are produced through the cracking of long-chain hydrocarbons found in petroleum.
Types of Reactions:
Addition Reactions: Alkenes readily undergo addition reactions where atoms or groups of atoms are added to the carbon atoms of the double bond.
Oxidation Reactions: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds.
Polymerization: Alkenes can undergo polymerization to form long-chain polymers.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a solvent like carbon tetrachloride.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as nickel or platinum.
Oxidation: Potassium permanganate or ozone for oxidative cleavage.
Major Products:
Halogenated Alkenes: From halogenation reactions.
Alcohols: From hydration reactions.
Polymers: From polymerization reactions.
Applications De Recherche Scientifique
Alkenes, C10-13, have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in organic synthesis and in the production of various chemicals.
Biology: Serve as model compounds in studying enzyme-catalyzed reactions involving double bonds.
Medicine: Utilized in the synthesis of pharmaceuticals and biologically active compounds.
Industry: Employed in the manufacture of plastics, lubricants, and other materials
Mécanisme D'action
The reactivity of alkenes, C10-13, is primarily due to the presence of the carbon-to-carbon double bond. This double bond is a region of high electron density, making it susceptible to attack by electrophiles. The mechanism of action typically involves the formation of a carbocation intermediate, followed by the addition of nucleophiles or other electrophiles to the double bond .
Comparaison Avec Des Composés Similaires
Ethene (Ethylene): The simplest alkene with a two-carbon chain.
Propene (Propylene): A three-carbon alkene.
Butene: A four-carbon alkene with isomers based on the position of the double bond
Uniqueness: Alkenes, C10-13, are unique due to their longer carbon chain lengths, which impart different physical and chemical properties compared to shorter alkenes. These properties make them suitable for specific industrial applications, such as in the production of lubricants and plasticizers .
Propriétés
Numéro CAS |
85535-87-1 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
undec-3-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3 |
Clé InChI |
SDTYFWAQLSIEBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


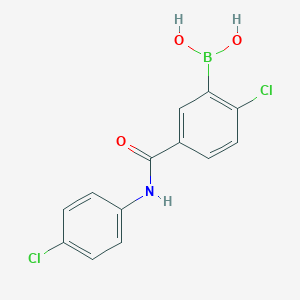
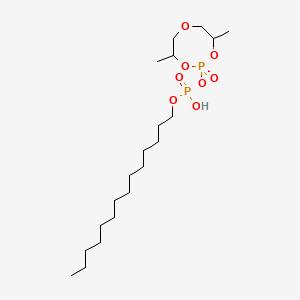
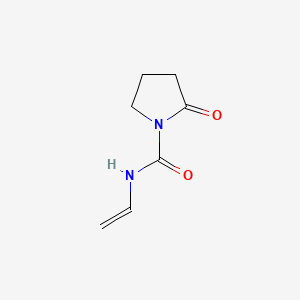
![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
